Muscovite

Vue d'ensemble

Description

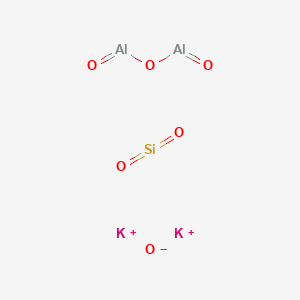

Its chemical formula is KAl₂(AlSi₃O₁₀)(F,OH)₂ . Muscovite is the most common member of the mica group and is characterized by its perfect basal cleavage, allowing it to be split into thin, flexible, and elastic sheets. It is typically found in granites, pegmatites, gneisses, and schists .

Synthetic Routes and Reaction Conditions:

Intercalation Method: Nanothis compound can be prepared by intercalation with various organic intercalates such as DTAB, TTAB, DTPA, PA, and PN.

Exfoliation Method: Monolayer this compound can be prepared through the exfoliation of natural this compound.

Industrial Production Methods:

Wet Thermal Oxidation: this compound can be synthesized through the wet thermal oxidation of biotite-rich coal tailings.

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the presence of other minerals such as chlorite and quartz.

Substitution Reactions: this compound can participate in substitution reactions where elements like potassium and aluminum are replaced by other cations.

Common Reagents and Conditions:

Conditions: Reactions typically occur under hydrothermal conditions or during the metamorphism of rocks.

Major Products:

Oxidation Products: Products include various oxides and hydroxides of aluminum and silicon.

Substitution Products: Products include different mica group minerals with varying cation compositions.

Chemistry:

Exploration Tool: this compound’s K/Rb-Li systematics are used as a tool for identifying lithium mineralization in granitic pegmatites.

Biology and Medicine:

Adsorption of Heavy Metals: Nanothis compound is used for the adsorption of heavy metals from polluted water, making it valuable in environmental health.

Industry:

Mécanisme D'action

Muscovite exerts its effects primarily through its layered structure, which allows for the adsorption and intercalation of various molecules. For example, sodium hexametaphosphate physically adsorbs onto this compound, improving its grinding efficiency by dispersing the this compound powder . Additionally, this compound interacts with polyphosphoric acid during thermal decomposition to form various compounds, enhancing its flame-retardant properties .

Comparaison Avec Des Composés Similaires

Phlogopite: Another mica group mineral, phlogopite, differs from muscovite in its higher magnesium content.

Biotite: Biotite is rich in iron and magnesium, unlike this compound, which is rich in aluminum and potassium.

Lepidolite: Lepidolite contains lithium and is often found in lithium-rich pegmatites.

Uniqueness of this compound: this compound’s unique combination of properties, such as its perfect basal cleavage, low iron content, and high thermal stability, make it particularly valuable in industrial applications like insulation and flame retardancy .

Propriétés

IUPAC Name |

dipotassium;dioxosilane;oxo(oxoalumanyloxy)alumane;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2K.O2Si.4O/c;;;;1-3-2;;;;/q;;2*+1;;;;;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGANSGVIUGARFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].O=[Al]O[Al]=O.O=[Si]=O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2K2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

MICA, a generic term, refers to any of a group of approximately 30 silicate minerals occurring as non-fibrous plates. Muscovite (hydrated aluminium potassium silicate[KAl2(AlSi3O10)(F, OH)2 ])and phlogopite (potassium magnesium aluminum silicate hydroxide) are the two major micas of commerce. Micas are commonly found in ordinary rocks. Inhalation of mica dust presents an occupational hazard., Dry Powder; Pellets or Large Crystals, Colorless mineral; [Merck Index], Colorless, odorless flakes or sheets of hydrous silicates. | |

| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mica-group minerals | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Muscovite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MICA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/153 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mica (containing less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble | |

| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mica (containing less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.6 to 3.2 (NIOSH, 2023), 2.6-3.2 | |

| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MICA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/153 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mica (containing less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mm Hg (approximate), 0 mmHg (approx) | |

| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MICA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/153 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mica (containing less than 1% quartz) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0431.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Certain varieties contain traces of iron, titanium, lithium, sodium and fluorine. /Phlogopite mica/ | |

| Record name | MICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light gray to dark flakes or particles, Soft, translucent solid; colorless to slight red (ruby), brown to greenish yellow (amber)... thin sheets that are flexible and elastic, Colorless flakes or sheets of hydrous silicates | |

CAS No. |

12001-26-2, 1318-94-1 | |

| Record name | MICA (CONTAINING LESS THAN 1% QUARTZ) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mica-group minerals | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mica-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muscovite (Al2K(Si3Al)[(OH)0.5-1F0-0.5]2O10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MICA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/153 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1500 °C, Melting point = 1387 °C /Synthetic fluorophlogopite/ | |

| Record name | MICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the chemical formula of Muscovite?

A1: this compound's ideal chemical formula is KAl₂(Si₃Al)O₁₀(OH)₂.

Q2: What are the common substitutions found within the this compound structure?

A: this compound often exhibits substitutions in its structure. Common examples include: * Octahedral substitutions: Al³⁺ can be replaced by divalent cations like Fe²⁺, Mg²⁺, Fe³⁺, Ti⁴⁺, and Mn²⁺. [] * Interlayer substitutions: While K⁺ is the primary interlayer cation, it can be replaced by other alkali cations like Na⁺, Rb⁺, and Cs⁺. [, ]

Q3: How does the crystal structure of this compound influence its properties?

A: this compound's layered structure, with strong bonds within layers and weaker van der Waals forces between them, dictates many of its key properties: * Perfect basal cleavage: this compound readily cleaves into thin, strong sheets along the basal plane. [, , , ] * Flexibility and elasticity: The weak interlayer bonding allows for flexibility and elasticity within the sheets. [, , , ] * High aspect ratio: The ease of cleavage allows for the production of flakes with a high aspect ratio, useful in composite materials. [, , , , ] * Chemical inertness: The strong Si-O and Al-O bonds within the layers make this compound chemically inert. [, ]

Q4: How can spectroscopic techniques be used to study this compound?

A: Various spectroscopic methods provide valuable information about this compound: * X-ray diffraction (XRD): Reveals the crystal structure, polytype (e.g., 1M, 2M1), and layer stacking order. Can also identify the presence of interlayer water and other minerals. [, , , , , , ] * Fourier-transform infrared spectroscopy (FTIR): Characterizes the vibrational modes of bonds within this compound, particularly O-H stretching vibrations, providing insights into the hydration state and the presence of hydroxyl groups. [, , , , ] * Short-wave infrared spectroscopy (SWIR): Identifies and quantifies minerals, including this compound, based on their characteristic absorption features. Helpful for characterizing fine-grained alteration minerals in exploration geology. [, ] * Laser-induced breakdown spectroscopy (LIBS): Enables rapid in-field compositional analysis, particularly effective for light elements like Li. []

Q5: What are the key properties that make this compound suitable for various material applications?

A: * Excellent electrical insulator: this compound possesses exceptionally low electrical conductivity, making it ideal for electrical insulation applications. [, ] * High thermal stability and resistance: It exhibits high resistance to heat, contributing to its use in high-temperature applications. [, , ] * Chemical inertness and stability: this compound is resistant to chemical weathering and degradation, making it suitable for use in harsh environments. [, ]

Q6: How does this compound affect the properties of polymer composites?

A: Incorporating this compound into polymers can enhance: * Mechanical strength and modulus: this compound acts as a reinforcing filler, improving the stiffness and strength of the composite. [, , , ] * Thermal stability: this compound increases the decomposition temperature and residual weight of the composites at high temperatures. [, ]

Q7: How can surface modifications improve this compound's performance in composites?

A: Surface treatments enhance the interaction between this compound and the polymer matrix: * Titanate coupling agents: Improve the interfacial bonding between the mineral and organic phases, leading to enhanced mechanical properties. [, ] * Ion exchange treatments: Can alter the surface charge and hydrophobicity of this compound, improving its dispersion within the polymer matrix and potentially enhancing mechanical properties. [, ]

Q8: Are there any challenges in using this compound in composites, and how can these be addressed?

A:* Dispersion: this compound flakes tend to agglomerate, hindering their uniform distribution in the polymer matrix. [] * Solution: Using surface-modified this compound, liquid grinding aids like ethylene glycol (EG) and triethanolamine (TEA), or optimizing processing conditions can improve dispersion. [] * Potential reduction in flexural strength: At higher loadings, unmodified this compound can decrease the flexural strength before heat treatment. [] * Solution: Surface modification of this compound can mitigate this effect. []

Q9: How does this compound interact with water at the atomic level?

A:

Hydration layers: Water molecules form structured layers at the this compound-water interface due to hydrogen bonding with surface oxygen atoms. [, ]* Ion exchange: Cations at the this compound surface (primarily K⁺) can exchange with ions in solution, such as H₃O⁺, influencing surface charge and solution chemistry. [, , , ]* Surface heterogeneity:* AFM studies reveal variations in surface charge and hydration forces across the this compound surface, likely due to defects or chemical heterogeneities. []

Q10: How does the presence of ions in solution affect this compound's surface properties?

A:

Ionic strength: Increasing ionic strength compresses the electrical double layer surrounding the this compound particles, decreasing repulsive forces and potentially leading to aggregation. [, ]* Specific ion effects:* Certain ions exhibit specific adsorption behavior, affecting surface charge, hydration, and the stability of this compound suspensions. [, ]

Q11: What is the role of this compound in geochemical processes?

A:* Potassium reservoir: As a potassium-bearing mineral, this compound influences the availability and cycling of K in soils and geological formations. [, ] * Mineral transformations: this compound can undergo reactions under hydrothermal conditions, transforming into other minerals like illite-smectite (I-S) or releasing K into solution. [, , ]* Trace element uptake: this compound can incorporate trace elements during its formation, reflecting the geochemical conditions of its environment. This can be utilized as a tool for exploration geology. [, ]

Q12: What are the environmental considerations regarding this compound?

A: * Sustainable sourcing: Responsible mining practices are essential to minimize the environmental impact of this compound extraction. []* Waste management: Developing efficient recycling and disposal methods for this compound-containing materials is crucial to reduce waste. []

Q13: How is this compound used in geochronology?

A: The K-Ar and ⁴⁰Ar/³⁹Ar dating methods utilize the radioactive decay of ⁴⁰K to ⁴⁰Ar in K-bearing minerals like this compound to determine the age of rocks and geological events. [, ]

Q14: How can this compound be used as a geochemical indicator mineral?

A:* Metamorphic conditions: this compound's composition and the presence or absence of coexisting minerals provide information about the pressure, temperature, and fluid conditions during metamorphism. [, , ]* Fluid evolution: Variations in this compound chemistry within a single pegmatite or across a mineralized system can track changes in fluid composition, temperature, and pressure, providing insights into ore-forming processes. [, ]* Provenance studies: Detrital this compound in sedimentary basins can be traced back to their source rocks, aiding in reconstructing past tectonic and erosional histories. [, ]

Q15: How can computational chemistry be applied to study this compound?

A:* Molecular dynamics simulations: Simulate the behavior of this compound at the atomic level, exploring its interactions with water, ions, and other materials. This can provide insights into surface properties, hydration, and ion exchange mechanisms. [, ]* Density functional theory (DFT) calculations: Investigate the electronic structure and bonding properties of this compound, predicting its stability, reactivity, and potential for cation exchange. []

Q16: What are potential future research directions for this compound?

A:* 2D materials: Exploring the properties and applications of few-layer this compound (this compound nanosheets) as a potential 2D material. [, ]* Biomedical applications: Investigating the biocompatibility of this compound and its potential use in biomaterials and drug delivery systems. []* Environmental remediation: Developing this compound-based materials for applications like water treatment and contaminant removal. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.